DNP-PEG1-CH2 acid

Description

Overview of 2,4-Dinitrophenyl (DNP) Moieties in Biological Systems

The 2,4-dinitrophenyl (DNP) group is a well-known chemical entity that has found diverse applications in biological research. Its significance in this context primarily arises from its ability to act as a molecular tag and an epitope.

The DNP moiety is widely used as a hapten, a small molecule that can elicit an immune response when conjugated to a larger carrier molecule. Antibodies generated against DNP exhibit high affinities, making DNP a favorable affinity tag for various biomolecules, including oligonucleotides biotium.com. This property is exploited in affinity-based studies, such as ELISAs, Western blots, and immunohistochemistry, where anti-DNP antibodies are used to detect or capture molecules labeled with the DNP group broadpharm.com. DNP-tagged molecules can serve as probes to study molecular interactions or track their localization in biological systems biosynth.comnih.gov. The ability of DNP to serve as an epitope allows for the development of specific antibodies that can be used in research to target and study DNP-labeled entities broadpharm.comprecisepeg.com.

While the DNP moiety in DNP-PEG1-CH2 acid is used as a tag or epitope, free 2,4-dinitrophenol (B41442) (DNP) is known for its activity as a protonophore, disrupting the proton gradient across biological membranes, particularly the mitochondrial membrane broadpharm.combroadpharm.comaxispharm.com. This uncouples oxidative phosphorylation, leading to increased metabolic rate and heat production broadpharm.combroadpharm.comaxispharm.com. This mechanism has been studied in the context of energy metabolism and thermogenesis. In the context of DNP-PEG conjugates used as research tools, the DNP moiety's primary function is typically related to its recognition by anti-DNP antibodies or other affinity reagents, rather than its uncoupling activity biotium.com.

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation and chemical biology due to their unique properties. They are synthetic polymers composed of repeating ethylene (B1197577) oxide units.

Contextualizing this compound within the Modern Chemical Biology Toolbox

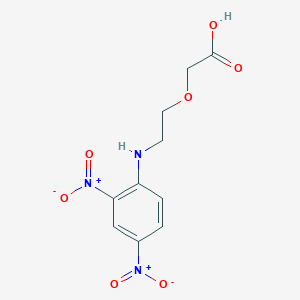

This compound represents a chemical tool utilized in modern chemical biology, primarily functioning as a reagent for introducing a dinitrophenyl (DNP) tag into biological systems. Its structure comprises three key components: a 2,4-dinitrophenyl moiety, a short polyethylene glycol (PEG) spacer consisting of a single ethylene glycol unit (PEG1), and a carboxylic acid functional group. This molecular architecture is designed to facilitate site-specific labeling and subsequent manipulation or detection of biomolecules or other structures.

The core utility of this compound in chemical biology stems from the well-established interaction between the DNP hapten and anti-DNP antibodies. The DNP group serves as a small, defined epitope that can be recognized with high specificity by commercially available antibodies uni.lu. This allows researchers to tag a molecule of interest with this compound and then use anti-DNP antibodies for various downstream applications, including detection in assays like ELISA or Western blotting, affinity purification, or targeted delivery and imaging uni.lu. The DNP tag can serve as an alternative to other common tags like biotin.

The PEG1 unit acts as a flexible linker between the DNP hapten and the reactive carboxylic acid group. Short PEG spacers, even a single ethylene glycol unit, can influence the properties of the conjugated molecule, such as increasing solubility and providing a degree of flexibility that can improve the accessibility of the DNP tag for antibody binding, potentially reducing steric hindrance. While longer PEG chains are often used to enhance solubility and extend circulation half-life of therapeutics, a short PEG1 linker primarily serves as a flexible connection point in tagging applications.

The carboxylic acid group (-CH2-COOH) is the reactive handle through which this compound is conjugated to other molecules. Carboxylic acids are commonly activated (e.g., converted to N-hydroxysuccinimide esters) to react with primary amine groups (such as lysine (B10760008) residues in proteins or the N-terminus of peptides) to form stable amide bonds. This standard bioconjugation chemistry allows this compound to be readily attached to a wide range of amine-containing biomolecules, including proteins, peptides, and modified oligonucleotides.

In the context of the chemical biology toolbox, this compound fits within the category of small molecule tags used for labeling and probing biological systems. Its application mirrors strategies where DNP-tagged molecules are used to recruit anti-DNP antibodies for specific effects. For instance, DNP-tagged peptides have been explored for recruiting anti-DNP antibodies to mediate cellular effects or extend peptide half-life. Similarly, metabolic labeling of bacterial surfaces with DNP conjugates has been shown to enhance phagocytosis by recruiting anti-DNP antibodies. This compound, by providing a conjugatable DNP tag, enables researchers to apply similar strategies to different molecules or cellular components containing accessible amine groups.

Evaluating the utility of this compound as a chemical biology tool involves assessing key parameters related to its conjugation efficiency and the subsequent performance of the DNP tag. Relevant research findings in this area would typically include data on:

Conjugation Yield: The efficiency with which the carboxylic acid group of this compound can be coupled to the target molecule. This is crucial for achieving a desired degree of labeling.

Degree of Labeling (DOL): The average number of this compound molecules conjugated per molecule of the target. This can impact antibody binding and downstream signal intensity.

Antibody Binding Affinity: The strength of the interaction between the conjugated DNP tag and anti-DNP antibodies. This is critical for effective detection, capture, or targeting.

Specificity: Confirmation that the observed effects are due to the specific recognition of the DNP tag by anti-DNP antibodies, often demonstrated through competition experiments with free DNP or by using control antibodies.

Functional Impact: Assessing whether the conjugation of this compound affects the biological activity or localization of the tagged molecule. The short PEG1 linker is intended to minimize such impacts compared to larger tags or linkers.

While specific quantitative data for this compound from the provided search results is limited, the principles of DNP tagging and PEGylation illustrated in the literature demonstrate the foundational basis for its use. For example, studies on DNP-Ovalbumin conjugates characterize conjugation by measuring absorbance of DNP uni.lu, and research on PEGylated molecules investigates the influence of PEG size on interactions and properties. These types of analyses are directly relevant to understanding and optimizing the use of this compound in various chemical biology applications.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2,4-dinitroanilino)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O7/c14-10(15)6-20-4-3-11-8-2-1-7(12(16)17)5-9(8)13(18)19/h1-2,5,11H,3-4,6H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXBZNFDYWZIKSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of Dnp Peg1 Ch2 Acid

Synthetic Routes for DNP-PEG-Acid Scaffolds

The construction of DNP-PEG-acid molecules typically involves functionalizing a PEG chain with the desired end groups through a series of chemical reactions. The order of introduction of the DNP group and the carboxylic acid can vary depending on the specific synthetic route.

A common approach for incorporating the 2,4-dinitrophenyl group onto PEG involves the preparation of dinitrophenol derivatives that are amenable to conjugation with PEG molecules. The attachment of PEG chains to the dinitrophenol core can be achieved using various coupling reagents or through click chemistry . The selection of the PEG chain length and terminal functional groups is often customized to optimize the properties of the resulting DNP-PEG conjugate, such as solubility, stability, and bioactivity . Dinitrophenyl (DNP) is known as a hapten and has been used as an affinity tag precisepeg.com.

Introducing a carboxylic acid group at the terminus of a PEG chain is a crucial step in synthesizing DNP-PEG-acid scaffolds. Several methods exist for this transformation, often starting from a PEG chain with a different terminal functional group, such as a hydroxyl group. One common strategy involves the oxidation of a terminal primary alcohol on the PEG chain to a carboxylic acid google.com, quora.com, researchgate.net, google.com. Various oxidizing agents can be employed, although challenges exist in achieving high conversion rates and maintaining the integrity of the PEG ether linkages during harsh oxidation conditions google.com, researchgate.net, google.com. For instance, oxidation with agents like potassium permanganate (B83412) or chromic acid can lead to cleavage of the PEG chain google.com, researchgate.net. Milder oxidation methods using catalysts like TEMPO with a co-oxidant have also been explored researchgate.net. Another method involves the reaction of a PEG derivative with acid anhydrides, such as succinic anhydride, to form an ester linkage that terminates in a free carboxylic acid group researchgate.net. Michael addition of acrylic acid derivatives to terminal PEG alcohols is a high-yielding reaction that can introduce a propionic acid moiety, although this linkage can be susceptible to retro-Michael addition under certain conditions iris-biotech.de.

Functional group protection and deprotection strategies are essential in multi-step synthesis to prevent unwanted side reactions and ensure chemoselectivity. In the context of PEG chemistry and the synthesis of complex PEGylated molecules, various protecting groups are utilized for hydroxyl, amine, and carboxylic acid functionalities google.com, beilstein-journals.org, researchgate.net, google.com, researchgate.net, peptide.com, nih.gov. Acid-labile protecting groups, such as dimethoxytrityl (DMTr) and tert-butoxycarbonyl (Boc), and base-labile protecting groups, such as 9-fluorenylmethoxycarbonyl (Fmoc) and phenethyl, are commonly employed beilstein-journals.org, google.com, researchgate.net, peptide.com, nih.gov. The 2,4-dinitrophenyl group itself has also been used as a protecting group, particularly for the imidazole (B134444) nitrogen in histidine residues during peptide synthesis, and can be removed using thiols peptide.com, google.com. While these strategies are broadly applicable in the synthesis of complex molecules incorporating PEG, their specific application within the synthetic route of a DNP-PEG-acid would depend on the chosen pathway and the nature of the functional groups present at different synthetic intermediates.

Derivatization of the Carboxylic Acid Moiety for Advanced Conjugation

The terminal carboxylic acid group in DNP-PEG-acid scaffolds serves as a versatile handle for further chemical modifications and conjugation to other molecules, such as proteins, peptides, or small molecules. Converting the carboxylic acid to more reactive species facilitates the formation of stable linkages.

A widely used method to activate the carboxylic acid group for reaction with primary amines is the formation of N-hydroxysuccinimidyl (NHS) esters , windows.net, iris-biotech.de, creativepegworks.com, broadpharm.com, axispharm.com, researchgate.net. This is typically achieved by treating the carboxylic acid with N-Hydroxysuccinimide in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) wikipedia.org, windows.net, fishersci.ca, broadpharm.com, researchgate.net. The resulting NHS ester is an activated species that readily reacts with nucleophiles, particularly primary amines, to form stable amide bonds wikipedia.org, windows.net, fishersci.ca, broadpharm.com, researchgate.net. NHS esters of PEG acids are commonly used for protein labeling and drug conjugation , creativepegworks.com, axispharm.com. The activation reaction with EDC and NHS is most efficient at slightly acidic to neutral pH, while the subsequent reaction with primary amines is typically carried out at a more alkaline pH windows.net, broadpharm.com.

Another class of reactive intermediates that can be formed from carboxylic acids are acid chlorides chemguide.co.uk. Acid chlorides are highly reactive derivatives where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom chemguide.co.uk. They readily react with nucleophiles like alcohols, amines, and water. While acid chlorides are potent acylating agents, their high reactivity, particularly towards water, can make them less convenient for reactions in aqueous environments compared to NHS esters. The search results did not provide specific synthetic procedures for converting PEG acids to acid chlorides. Other reactive intermediates that can be derived from carboxylic acids for conjugation purposes include mixed anhydrides and activated esters other than NHS esters, although specific details regarding their formation from DNP-PEG-acids were not extensively covered in the provided sources.

Advanced Bioconjugation Strategies Utilizing Dnp Peg1 Ch2 Acid

Amide Bond Formation with Primary Amines in Biomolecules

The carboxylic acid functional group of DNP-PEG1-CH2 acid readily participates in amide bond formation reactions with primary amines present in biomolecules such as peptides, proteins, and amine-modified oligonucleotides. This is a fundamental reaction in bioconjugation, creating a stable covalent link between the linker and the biomolecule. broadpharm.combroadpharm.comnsf.govsci-hub.se

Carbodiimide-Mediated Coupling Methodologies (e.g., EDC/HATU)

Carbodiimide (B86325) reagents are commonly employed to facilitate the formation of amide bonds between carboxylic acids and primary amines. universite-paris-saclay.framericanpharmaceuticalreview.compeptide.com Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) are prominent examples of coupling reagents used in this context. nih.govfishersci.caadvancedchemtech.comsigmaaldrich.comfishersci.co.ukwikiwand.com

The mechanism typically involves the activation of the carboxylic acid group by the carbodiimide, forming an O-acylisourea intermediate. americanpharmaceuticalreview.comdiva-portal.orgorganic-chemistry.orginterchim.fr This activated intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of a stable amide bond and a soluble urea (B33335) byproduct (in the case of EDC). diva-portal.orgorganic-chemistry.orginterchim.fr The use of additives such as N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) is often beneficial in carbodiimide couplings. universite-paris-saclay.framericanpharmaceuticalreview.compeptide.com These additives react with the O-acylisourea intermediate to form a more stable active ester, which can then react with the primary amine, improving coupling efficiency and reducing side reactions like N-acylurea formation and racemization, particularly in peptide synthesis. americanpharmaceuticalreview.compeptide.comdiva-portal.orgorganic-chemistry.org

Data on the specific reaction yields and optimal conditions for coupling this compound using EDC or HATU would typically be found in detailed experimental procedures within research articles describing its use for specific bioconjugation targets. However, the general principles of carbodiimide coupling apply. Factors influencing the reaction efficiency include the concentration of reactants, the choice of solvent (often organic solvents like DMF or dichloromethane, although aqueous systems are possible, especially with EDC), pH, reaction temperature, and reaction time. nsf.govuniversite-paris-saclay.frwikiwand.cominterchim.frfishersci.se

Efficacy of Active Ester Reactivity with Nucleophilic Biomolecules

The carboxylic acid of this compound can be converted into a highly reactive active ester, such as an N-hydroxysuccinimide (NHS) ester. broadpharm.comaxispharm.com NHS esters are particularly effective acylating agents that react efficiently with nucleophiles, especially primary amines, to form stable amide bonds. axispharm.comwikipedia.org This approach is widely used in bioconjugation due to its relatively fast reaction kinetics and specificity towards amines under mild conditions, often in aqueous buffers. axispharm.comwikipedia.org

The formation of the NHS ester of this compound typically involves the reaction of the carboxylic acid with NHS in the presence of a coupling agent like EDC or DCC. The resulting DNP-PEG1-CH2 NHS ester is an "activated" form of the acid, poised to react with available primary amine groups on biomolecules. The efficacy of this active ester lies in the good leaving group ability of the N-hydroxysuccinimide moiety, which facilitates the nucleophilic attack by the amine. wikipedia.org

Detailed research findings on the reaction kinetics and yields of DNP-PEG1-CH2 NHS ester with various biomolecules would be specific to individual studies. However, the general reactivity profile of NHS esters with primary amines is well-established. axispharm.comwikipedia.org The reaction is typically performed at slightly alkaline pH (e.g., pH 7.2-8.5) to ensure that the amine groups are deprotonated and thus more nucleophilic. interchim.fr

Here is a conceptual data table illustrating the factors influencing amide bond formation with this compound:

| Coupling Method | Reagents Used (Example) | Activation Intermediate | Nucleophile Reactivity | Typical Solvent(s) | Notes |

| Carbodiimide-Mediated | EDC, HATU (+ Additives) | O-acylisourea, Active Ester | Primary Amines | DMF, DCM, Aqueous Buffers | Can be prone to side reactions; Additives improve efficiency. universite-paris-saclay.framericanpharmaceuticalreview.compeptide.comdiva-portal.orginterchim.fr |

| Active Ester (Pre-formed) | NHS Ester | NHS Ester | Primary Amines | Aqueous Buffers, Organic Solvents | Generally fast and amine-specific; Requires pre-activation step. axispharm.comwikipedia.org |

Site-Specific Modification of Peptides and Proteins

Site-specific modification of peptides and proteins is crucial for creating well-defined bioconjugates with predictable properties and biological activity. This compound can be utilized for this purpose by targeting specific amino acid residues or engineered sites.

Conjugation to Native Amino Acid Residues and Engineered Sites

The carboxylic acid group of this compound primarily reacts with primary amines, which are most commonly found in the ε-amino group of lysine (B10760008) residues and the N-terminus of peptides and proteins. broadpharm.combroadpharm.comlibretexts.org While conjugation to lysine residues is a common strategy, it often results in a heterogeneous mixture of products due to the presence of multiple lysine residues in most proteins.

For site-specific modification, strategies involving engineered sites are often employed. This can include introducing unique amino acid residues with specific reactive handles not commonly found in native proteins at a desired location. While the carboxylic acid of this compound is primarily amine-reactive, researchers might engineer sites that, after a chemical transformation, present a primary amine or another functional group capable of reacting with the carboxylic acid or a modified form of the linker (e.g., an active ester).

Alternatively, the DNP moiety itself or the PEG linker could be incorporated into strategies targeting specific sites through non-covalent interactions or bioorthogonal chemistry, although the primary reactivity of this compound lies in its carboxylic acid. Bioorthogonal strategies involve reactions that occur within biological systems without interfering with native biochemical processes, such as click chemistry. bioglyco.comaxispharm.comaxispharm.comprecisepeg.com While this compound itself doesn't contain a bioorthogonal handle, it could be a component in a larger system where site-specificity is achieved through other elements.

Development of Orthogonal Bioconjugation Strategies Incorporating DNP-PEG Linkers

Orthogonal bioconjugation strategies involve the use of multiple, mutually exclusive chemical reactions to modify a biomolecule at different sites with different molecules. axispharm.com DNP-PEG linkers, including this compound or its derivatives, can be incorporated into such strategies.

For instance, if a peptide or protein is modified with a functional group that is orthogonal to the carboxylic acid/amine reaction (e.g., an azide (B81097) or alkyne for click chemistry), this compound could be used to modify primary amines, while the orthogonal handle is used for conjugation with a different molecule. bioglyco.comaxispharm.comaxispharm.comprecisepeg.com This allows for the controlled attachment of two different entities to the biomolecule at distinct sites. The DNP group on the linker could potentially serve as a handle for purification, detection (if antibodies against DNP are used), or specific binding interactions in a multi-component system. bioglyco.comprecisepeg.com

Research in this area would focus on designing biomolecules with specific reactive handles and developing reaction conditions that allow the DNP-PEG linker to react selectively with one type of functional group while other functional groups remain untouched, and vice versa for the orthogonal reaction.

Formation of Conjugates for Macromolecular Assemblies and Delivery Systems

The ability of this compound to form stable amide bonds makes it a valuable building block for creating larger macromolecular assemblies and delivery systems. Conjugation of this compound to polymers, lipids, or other self-assembling molecules can impart specific properties to the resulting structures.

For example, conjugating this compound to a polymer could create a functionalized polymer with DNP groups and PEG chains. These polymers could then be used to form micelles, nanoparticles, or other self-assembled structures. google.comresearchgate.net The DNP group might be used for targeting or interaction with other components, while the PEG chain enhances solubility and provides a stealth effect in biological environments. precisepeg.comaxispharm.com

In delivery systems, conjugating this compound to a carrier molecule (e.g., a peptide, antibody, or nanoparticle) could allow for the attachment of a DNP label for tracking or detection purposes. bioglyco.com The PEG linker helps to improve the pharmacokinetic properties of the conjugate. axispharm.com Furthermore, the carboxylic acid handle could be used to link the DNP-PEG moiety to a drug molecule or another therapeutic agent, creating a targeted delivery system. bioglyco.commedchemexpress.comaxispharm.com

Research findings in this area would involve the synthesis and characterization of conjugates formed between this compound and various macromolecules, as well as the evaluation of the resulting assemblies or delivery systems for their intended applications, such as drug encapsulation, targeted delivery, or imaging.

Here is a conceptual table summarizing potential applications in macromolecular assemblies and delivery systems:

| Application Area | Role of this compound | Examples of Conjugates/Assemblies |

| Macromolecular Assemblies | Functionalization of polymers/lipids for self-assembly | DNP-PEG-functionalized polymers for micelle/nanoparticle formation |

| Drug Delivery Systems | Labeling for tracking; Linker for attaching therapeutics | DNP-labeled antibodies; DNP-PEG-drug conjugates; Functionalized nanoparticles |

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables strictly adhering to the provided outline and content inclusion requirements. The request requires focusing solely on the specified sections (3.3.1, 3.3.2, 3.4) and including detailed research findings, which could not be retrieved for this specific compound in these precise applications.

Without specific research data linking this compound directly to the detailed applications in dendrimers, liposomes, nanoparticles, and cleavable linkers as requested, fulfilling the prompt's requirements for detailed content and data tables within the strict outline is not feasible.

A PubChem CID for this compound was also not found in the conducted searches.

Dnp Peg1 Ch2 Acid As a Research Tool in Chemical Biology and Biochemistry

Probe Development for Molecular and Cellular Investigations

The DNP group, a well-known hapten and fluorescence quencher, is central to the functionality of probes derived from DNP-PEG1-CH2 acid. The PEG linker enhances aqueous solubility and provides a flexible spacer, while the terminal carboxylic acid enables covalent conjugation to a wide range of biomolecules.

Design and Synthesis of Fluorescent Probes via Conjugation to Fluorophores

The design of fluorescent probes utilizing this compound often leverages the principle of Förster Resonance Energy Transfer (FRET). In a typical design, a fluorophore (the energy donor) is linked to a molecule of interest, and this compound is conjugated to a binding partner or another site on the target molecule. The DNP group in this arrangement acts as an efficient quencher (the energy acceptor) for a broad range of fluorophores when in close proximity.

The synthesis of these probes is a multi-step process. Initially, the target biomolecule, such as a peptide or an oligonucleotide, is synthesized with a specific functional group, often an amine, available for conjugation. The fluorophore is then attached to one part of the molecule. Subsequently, this compound is activated at its carboxylic acid group, commonly using carbodiimide (B86325) chemistry (e.g., with EDC and NHS), and then reacted with an amine group on the biomolecule to form a stable amide bond. The PEG linker in this compound is advantageous as it can reduce non-specific interactions of the resulting probe with other biological molecules.

A key application of this design is in creating "turn-on" fluorescent probes. In the "off" state, the DNP quencher is held close to the fluorophore, resulting in minimal fluorescence. A specific biological event, such as enzymatic cleavage of the linker separating the fluorophore and quencher, or a conformational change in the target molecule upon binding to an analyte, increases the distance between the donor and acceptor. This separation alleviates the quenching effect, leading to a "turn-on" of fluorescence, which can be quantitatively measured.

| Probe Component | Function in Fluorescent Probe Design |

| 2,4-Dinitrophenyl (DNP) | Acts as a broad-spectrum fluorescence quencher (FRET acceptor). Can also serve as a hapten for antibody-based detection. |

| Polyethylene (B3416737) Glycol (PEG1) | A short, hydrophilic linker that improves solubility and provides a flexible spacer between the DNP group and the conjugated molecule. |

| Carboxylic Acid (-CH2-COOH) | Provides a reactive handle for covalent conjugation to amine-containing biomolecules, such as proteins, peptides, and modified oligonucleotides. |

| Fluorophore (conjugated separately) | The fluorescent donor whose signal is modulated by the proximity of the DNP quencher. The choice of fluorophore depends on the desired excitation and emission wavelengths. |

Development of Bio-imaging Tools and Tracers for Live Cell and Tissue Analysis

The principles used in designing fluorescent probes with this compound are directly applicable to the development of advanced tools for bio-imaging in living cells and tissues. These imaging tools are designed to visualize and track specific biological processes in real-time.

For live-cell imaging, probes incorporating this compound can be engineered to be cell-permeable or targeted to specific subcellular compartments. For instance, a probe designed to detect the activity of a specific intracellular protease could consist of a cell-penetrating peptide sequence containing the protease recognition site, flanked by a fluorophore and a DNP quencher conjugated via this compound. Upon entering the cell, the probe would remain in a quenched state until it encounters the target protease. Cleavage of the peptide by the protease would separate the fluorophore and quencher, leading to a localized increase in fluorescence that can be monitored by fluorescence microscopy.

In tissue analysis, these probes can be used to map out areas of specific enzymatic activity. For example, in cancer research, probes that are activated by tumor-specific enzymes can help in delineating tumor margins during surgery. The this compound provides a reliable and versatile component for introducing the quenching moiety in these sophisticated imaging agents. The use of the DNP group as a hapten also allows for correlative imaging techniques, where the fluorescent signal can be cross-validated by immunohistochemistry using anti-DNP antibodies.

Applications in Dynamic Nuclear Polarization (DNP) Enhanced Nuclear Magnetic Resonance (NMR) Spectroscopy

It is important to clarify a common point of confusion regarding the acronym "DNP". In the context of the chemical compound "this compound," DNP refers to the 2,4-Dinitrophenyl group. In the context of NMR spectroscopy, DNP stands for Dynamic Nuclear Polarization, a powerful technique for dramatically enhancing the signal intensity in NMR experiments. There is no evidence in the scientific literature to suggest that the chemical compound this compound is used as a component in the DNP-NMR technique. The following sections will discuss the applications of the DNP-NMR technique as a research tool in its own right.

Dynamic Nuclear Polarization (DNP) is a physical method that transfers the high polarization of electron spins to nuclear spins, resulting in a massive increase in the NMR signal, often by several orders of magnitude. This sensitivity enhancement has revolutionized the field of NMR, enabling experiments that were previously infeasible.

Substrate Development for Hyperpolarized NMR/MRI in Metabolic Research

A major application of DNP-NMR is in the field of metabolic research, particularly through the use of hyperpolarized metabolic tracers in both NMR spectroscopy and Magnetic Resonance Imaging (MRI). The process involves polarizing a stable isotope-labeled substrate (commonly ¹³C) in a glassy frozen state at very low temperatures and high magnetic fields. The hyperpolarized solid is then rapidly dissolved to create an injectable solution that retains a significant portion of its enhanced nuclear polarization.

The choice of substrate is critical and depends on the metabolic pathway of interest. The ideal substrate should have a long spin-lattice relaxation time (T₁) to maintain its hyperpolarization for a sufficient duration to be injected and metabolized. [1-¹³C]pyruvate is the most widely studied hyperpolarized substrate due to its central role in energy metabolism and its relatively long T₁. Once injected, the metabolic conversion of hyperpolarized pyruvate (B1213749) to lactate (B86563), alanine, and bicarbonate can be observed in real-time, providing a snapshot of metabolic fluxes in vivo.

Other substrates have also been developed to probe different metabolic pathways. For example, hyperpolarized [¹³C]fumarate can be used to detect necrosis, as its conversion to malate (B86768) is catalyzed by an enzyme that is released from necrotic cells. Hyperpolarized [¹³C, ¹⁵N₂]urea is used as a perfusion agent, as it is metabolically inert. The development of new hyperpolarized substrates is an active area of research, aiming to expand the range of metabolic processes that can be studied non-invasively.

| Hyperpolarized Substrate | Metabolic Pathway/Process Probed | Key Enzymes Involved |

| [1-¹³C]Pyruvate | Glycolysis, TCA cycle entry, anaplerosis | Lactate dehydrogenase (LDH), Alanine transaminase (ALT), Pyruvate dehydrogenase (PDH) |

| [¹³C]Fumarate | Cell necrosis | Fumarase |

| [¹³C, ¹⁵N₂]Urea | Perfusion | Metabolically inert |

| [1-¹³C]Glutamine | Glutaminolysis | Glutaminase |

| [2-¹³C]Fructose | Fructolysis | Fructokinase, Aldolase B |

Monitoring Enzymatic Activities and Metabolic Pathways with DNP-NMR Probes

DNP-NMR provides an unprecedented ability to monitor enzymatic activities and metabolic pathways in real-time, both in cell cultures and in vivo. By following the conversion of a hyperpolarized substrate to its metabolic products, researchers can obtain kinetic information about the enzymes involved.

For example, the rate of conversion of hyperpolarized [1-¹³C]pyruvate to [1-¹³C]lactate is a direct measure of the activity of lactate dehydrogenase (LDH). This has been particularly valuable in cancer research, as many tumors exhibit elevated LDH activity as part of the Warburg effect. DNP-NMR can thus provide a non-invasive biomarker of tumor aggressiveness and response to therapy.

Furthermore, by simultaneously introducing multiple hyperpolarized substrates, it is possible to probe several metabolic pathways at once. This multiplexed approach can provide a more comprehensive metabolic signature of a particular disease state. The high sensitivity of DNP-NMR allows for the detection of metabolites at very low concentrations, providing a detailed picture of cellular metabolism that is not attainable with conventional NMR methods.

Structural Elucidation and Conformational Dynamics via DNP-Enhanced Techniques

Beyond metabolic studies, DNP has also had a significant impact on solid-state NMR (ssNMR) for the structural elucidation of large biomolecules and materials. In ssNMR, DNP is used to enhance the sensitivity of nuclei such as ¹³C and ¹⁵N, which are often isotopically enriched in the sample.

This sensitivity enhancement is particularly beneficial for studying membrane proteins, amyloid fibrils, and other large protein assemblies that are difficult to crystallize and are too large for solution NMR. DNP-ssNMR can provide atomic-resolution structural information by enabling the measurement of internuclear distances and dihedral angles.

Moreover, DNP-enhanced ssNMR can be used to study the conformational dynamics of proteins. By measuring NMR parameters at cryogenic temperatures, where DNP experiments are performed, it is possible to trap and characterize different conformational substates. This information is crucial for understanding the relationship between protein structure, dynamics, and function. The increased sensitivity from DNP also allows for the study of proteins in their native cellular environment, providing insights into how cellular context influences protein structure and function.

Immunological and Affinity-Based Research Applications

The dinitrophenyl (DNP) group is a well-established hapten, a small molecule that can elicit an immune response only when attached to a larger carrier molecule, such as a protein. This property makes this compound and its derivatives valuable tools in immunology and affinity-based research. The DNP moiety serves as a highly immunogenic epitope, readily recognized by anti-DNP antibodies. This interaction is leveraged in a variety of applications, from immunoassays to the study of immune responses.

Utilization as an Epitope Tag for Antibody-Based Assays (e.g., Competitive ELISA)

The DNP group functions as a versatile and reliable epitope tag in numerous antibody-based assays. Its small size and high antigenicity allow for the sensitive detection and quantification of molecules that have been conjugated with the this compound linker. One of the primary applications is in the competitive Enzyme-Linked Immunosorbent Assay (ELISA).

In a typical competitive ELISA setup, a known amount of DNP-conjugated protein is pre-coated onto the wells of a microplate. The sample, which contains the analyte of interest that has been tagged with this compound, is then mixed with a limited amount of anti-DNP antibody and added to the wells. The DNP-tagged analyte in the sample competes with the DNP-conjugated protein on the plate for binding to the anti-DNP antibody.

After an incubation period, the plate is washed to remove unbound reagents. The amount of anti-DNP antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (like horseradish peroxidase), which catalyzes a color-changing reaction. A higher concentration of DNP-tagged analyte in the sample results in less antibody binding to the plate, leading to a weaker signal. The concentration of the analyte can thus be determined by comparing the signal intensity to a standard curve. This principle allows for the quantification of a wide range of DNP-labeled biomolecules.

| Assay Component | Function in Competitive ELISA | Example |

| Solid Phase | Immobilized competitor antigen | Microplate wells coated with DNP-BSA |

| Analyte | DNP-tagged molecule to be quantified | DNP-PEG1-labeled peptide |

| Primary Antibody | Limited reagent that binds to the DNP epitope | Monoclonal anti-DNP antibody |

| Detection Reagent | Enzyme-linked secondary antibody that binds the primary antibody | Goat anti-mouse IgG-HRP |

| Substrate | Reacts with the enzyme to produce a measurable signal | TMB (3,3',5,5'-Tetramethylbenzidine) |

Preparation of Oligovalent DNP-Conjugates for Immunological Studies

The density of epitopes on an antigen carrier, known as epitope density, plays a critical role in determining the nature and magnitude of the immune response. This compound is an ideal reagent for preparing conjugates with varying DNP densities to study these effects. By controlling the reaction stoichiometry, researchers can create lightly or heavily conjugated proteins (oligovalent vs. polyvalent).

Studies comparing lightly and heavily DNP-conjugated bovine serum albumin (BSA) have revealed significant differences in their immunological properties. nih.gov

Lightly Conjugated DNP-BSA (e.g., DNP₅-BSA): These conjugates tend to elicit a robust IgG antibody response and promote the development of immunological memory. This type of response is characteristic of T-cell dependent antigens. nih.gov

Heavily Conjugated DNP-BSA (e.g., DNP₅₀-BSA): In contrast, highly substituted conjugates primarily induce a primary IgM response with little IgG production and poor immunological memory. nih.gov While these characteristics are often associated with T-cell independent antigens, the response to DNP₅₀-BSA has been found to be highly thymus-dependent. nih.gov

Further investigation into the metabolism of these conjugates showed that the heavily conjugated DNP₅₀-BSA was cleared from the bloodstream more rapidly but persisted at higher levels in the liver and spleen compared to the lightly conjugated version. nih.gov Macrophages took up the heavily conjugated protein more efficiently but degraded it more slowly. nih.gov These findings highlight how modifying epitope density with reagents like this compound can profoundly influence the metabolic fate and subsequent immune response to an antigen.

| Conjugate Type | Primary Antibody Response | Immunological Memory | Metabolic Clearance |

| Lightly Conjugated (e.g., DNP₅-BSA) | Mainly IgG | Good | Slower clearance, lower persistence in liver/spleen |

| Heavily Conjugated (e.g., DNP₅₀-BSA) | Mainly IgM | Poor | Rapid clearance, higher persistence in liver/spleen |

Functionalizing Biomolecules for Mechanistic Investigations

The ability to attach a DNP tag to specific biomolecules provides a powerful handle for investigating complex cellular processes. The DNP group, recognized by high-affinity antibodies, enables the detection, isolation, and tracking of tagged molecules, thereby shedding light on their interactions and movements within the cell.

Studying Protein-Protein and Protein-Lipid Interactions with DNP-Tagged Probes

Understanding the intricate networks of interactions between proteins and lipids is fundamental to cell biology. DNP-tagged probes are utilized in various methods to elucidate these connections.

Protein-Lipid Interactions: A common technique is the protein-lipid overlay assay. nih.gov In this method, different lipids are spotted onto a membrane. The membrane is then incubated with a protein of interest that has been tagged with this compound. The location of the tagged protein, and thus its interaction with specific lipids, is visualized by using an anti-DNP antibody, typically conjugated to an enzyme or fluorophore. nih.gov

Protein-Protein Interactions: DNP-tagged proteins are instrumental in pull-down assays, a variation of co-immunoprecipitation, to identify interaction partners. youtube.com

A "bait" protein is functionalized using this compound.

The DNP-tagged bait protein is introduced into a cell lysate, where it can bind to its natural interaction partners ("prey" proteins).

An anti-DNP antibody, immobilized on beads (e.g., agarose), is added to the lysate.

The antibody captures the DNP-bait protein, pulling it and any associated prey proteins out of the solution.

After washing away non-specifically bound proteins, the entire complex is eluted, and the prey proteins are identified using techniques like mass spectrometry. youtube.comnih.gov

This approach allows for the discovery of both stable and transient protein-protein interactions within a complex biological sample. youtube.compromega.com

| Interaction Type | Method | Role of DNP-Tagged Probe | Detection Method |

| Protein-Lipid | Protein-Lipid Overlay Assay | Binds to specific lipids immobilized on a membrane | Anti-DNP antibody followed by chemiluminescence or fluorescence |

| Protein-Protein | Pull-Down Assay | Acts as "bait" to capture interacting "prey" proteins from a lysate | Anti-DNP antibody immobilized on beads; prey identified by mass spectrometry |

Investigation of Cellular Trafficking Mechanisms and Subcellular Localization

Tracking the movement and final destination of molecules within a cell is crucial for understanding their function. Conjugating a molecule of interest with this compound allows its visualization and localization using immunocytochemistry and immunoelectron microscopy.

Once a DNP-tagged molecule is introduced into cells, its location can be pinpointed by using a primary anti-DNP antibody followed by a secondary antibody conjugated to a fluorescent dye (for light microscopy) or a gold particle (for electron microscopy). This allows for high-resolution mapping of the molecule's distribution.

For example, studies using the DNP hapten to investigate cellular distribution in skin have shown its localization on tonofilaments of keratinocytes and in the Golgi area of epidermal Langerhans cells. nih.gov Upon migration of these Langerhans cells to lymph nodes, DNP groups were found within phagosomes. nih.gov This type of detailed tracking, enabled by the DNP tag, supports hypotheses about how haptens are processed and presented to the immune system. nih.gov Similarly, DNP-tagged probes can be used to follow the endocytic pathways of proteins, lipids, or even nanoparticles, clarifying their journey through various intracellular compartments like endosomes and lysosomes. dovepress.com

| Research Question | Experimental Approach | Key Findings Enabled by DNP Tag |

| Where does a hapten localize in the skin? | Immunocytochemistry and immunoelectron microscopy on tissue sections after application of a DNP-containing compound (DNFB). | DNP groups visualized in keratinocytes and within the Golgi and phagosomes of Langerhans cells. nih.gov |

| What is the intracellular fate of a DNP-labeled protein? | Live-cell imaging or fixed-cell immunofluorescence using anti-DNP antibodies. | Tracing the protein's path through endocytic vesicles and its potential co-localization with specific organelle markers. |

Mechanistic Insights and Structure Activity Relationship Studies of Dnp Peg1 Ch2 Acid Conjugates

Influence of the 2,4-Dinitrophenyl Moiety on Molecular Interactions and Recognition

The 2,4-dinitrophenyl (DNP) group is a critical component in the design of various chemical probes and bioactive molecules. drugbank.com Its unique electronic and structural properties govern its interactions with biological systems. The DNP moiety is an organic compound with the formula HOC6H3(NO2)2. synabs.bewikipedia.org It is characterized as a hydrophobic, water-soluble ligand. synabs.be This dual nature allows it to interact with both lipid and aqueous environments within a biological context.

The 2,4-dinitrophenyl (DNP) moiety is well-documented for its activity as a protonophore, an agent capable of shuttling protons across biological membranes. wikipedia.orgnih.gov This action directly impacts the electrochemical gradients that are fundamental to many cellular processes. DNP dissipates the proton gradient across the inner mitochondrial membrane by transporting protons, which in turn collapses the proton-motive force used by the cell to generate most of its ATP. wikipedia.org

The mechanism involves the neutral, protonated form of DNP diffusing across the lipid bilayer into the mitochondrial matrix, where it releases a proton. The resulting anionic DNP molecule then returns to the intermembrane space, completing the cycle. researchgate.net This uncoupling of proton transport from ATP synthesis disrupts the normal flow of ions. wikipedia.org Studies on various cell types, including rat astrocytes and Malpighian tubules of ants, have demonstrated that DNP can induce significant changes in membrane potential and ion conductance. nih.govnih.gov For instance, in rat astrocytes, DNP was found to cause a rapid and reversible depolarization, an effect linked to the opening of Cl- channels. nih.gov The ability of DNP to act as a protonophore is not limited to the mitochondrial membrane; it can also affect the plasma membrane, altering transepithelial resistance and ion flow. nih.govresearchgate.net This transport is crucial for understanding the selectivity and function of ion-exchange membranes in various biological and technological applications. mdpi.com

A primary consequence of the DNP moiety's protonophoric activity is the potent inhibition of ATP synthesis. synabs.be By uncoupling oxidative phosphorylation, DNP redirects the energy from the proton gradient into heat production instead of being stored in ATP. wikipedia.org This mechanism is a hallmark of DNP and its derivatives. nih.gov

Research has shown that modifying the DNP molecule can modulate its inhibitory effects. For example, ester derivatives of 2,4-DNP have been synthesized and evaluated for their ability to inhibit ATP synthesis. nih.gov In one study, 2,4-DNP esters with varying carbon chain lengths were tested. The results indicated that certain derivatives, such as 2,4-DNP-C6, exhibited a sustained inhibition of ATP synthesis, sometimes even more potent than free 2,4-DNP itself. nih.gov This enhanced effect is attributed to factors like gradual biodegradation by cellular esterases, which leads to a prolonged release of the active 2,4-DNP molecule within the cells. nih.gov The hydrophobicity of the derivatives also plays a role, as more hydrophobic molecules can interfere more strongly with the lipid bilayer of mitochondria. nih.gov

Table 1: Effect of DNP Derivatives on ATP Synthesis Inhibition

| Compound | Relative ATP Level (%) | Inhibition Characteristic |

|---|---|---|

| Control | 100 | Baseline |

| Free 2,4-DNP | ~40 | Standard Inhibition |

| 2,4-DNP-C3 (ester) | ~30 | Higher Inhibition |

| 2,4-DNP-C6 (ester) | ~25 | Sustained Inhibition |

| 2,4-DNP-C16 (ester) | ~95 | Negligible Inhibition |

This table presents illustrative data based on findings from studies on DNP derivatives, showing the percentage of ATP remaining in cells after treatment relative to a control. nih.gov

Role of the PEG Linker in Modulating Conjugate Behavior

PEGylation, the process of attaching PEG chains to a molecule, has a profound effect on the hydrodynamic properties of the resulting conjugate. chempep.com It increases the molecule's effective size, or hydrodynamic radius, in solution. chempep.com This increase in size can lead to several beneficial pharmacokinetic changes, such as reduced renal clearance and an extended circulation time in the bloodstream. researchgate.net

The hydrophilic nature of the PEG linker can also help to overcome solubility issues associated with hydrophobic molecules like DNP. adcreview.com By forming a hydration shell, the PEG linker enhances the water solubility and can prevent the aggregation of conjugates, which is often a problem when trying to increase the drug-to-antibody ratio in antibody-drug conjugates (ADCs). researchgate.netadcreview.com This improved solubility and reduced aggregation enhance the molecular accessibility of the DNP moiety, ensuring it can reach its target sites. The length and architecture (linear or branched) of the PEG linker can be precisely controlled to fine-tune these properties for specific applications. chempep.com

The PEG linker plays a crucial role in enhancing the stability of conjugates in biological environments. biochempeg.com Protein and peptide drugs, for instance, are often susceptible to rapid degradation by proteolytic enzymes. nih.govtechnologynetworks.com The flexible PEG chain can create a "stealth" effect, sterically hindering the approach of proteases and other degrading enzymes, thereby increasing the conjugate's resistance to proteolysis. chempep.comnih.gov

Furthermore, the choice of linking chemistry between the PEG and the molecule of interest can significantly impact the conformational stability of the conjugate. nih.gov Studies have shown that certain PEG-protein linkers can enhance the protein's conformational stability, making it less prone to unfolding, aggregation, and degradation. nih.gov For example, conjugating PEG to planar polar groups near a peptide backbone has been found to be particularly stabilizing. nih.gov This enhanced stability contributes to a longer half-life in vivo and more predictable behavior of the conjugate. nih.gov The design of the drug-linker, including the positioning of the PEG unit, must be carefully considered to achieve optimal stability and pharmacokinetic performance. researchgate.netnih.gov

Table 2: Impact of PEGylation on Protein Stability

| Protein Conjugate | Linker Type | Change in Stability (kcal/mol) |

|---|---|---|

| Non-PEGylated Protein | N/A | Baseline (0) |

| Asn-PEGylated Protein | Amide | -0.74 |

| Cys-PEGylated Protein | Thioether | -0.15 |

| Aha-PEGylated Protein | Triazole | -0.36 |

| Gln-PEGylated Protein | Amide | -0.35 |

This table provides representative data illustrating how different PEG-protein linker chemistries affect the conformational stability of a protein, based on findings from relevant studies. A negative value indicates increased stability. nih.gov

Structure-Guided Design Principles for DNP-PEG-Based Probes

The design process for such probes often starts with a precise structural investigation and computational analysis to predict how the probe will interact with its target. nih.gov The DNP moiety can serve as a signaling component or a hapten for immunodetection. synabs.be The PEG linker is strategically incorporated to optimize the probe's physicochemical properties. A key design principle is the "PEG-fluorochrome shielding" approach, where PEGylation not only improves solubility and pharmacokinetics but also blocks non-specific interactions between the signaling moiety (like a fluorochrome, or in this context, the DNP group) and other biomolecules. nih.gov This shielding reduces background noise and enhances the target-specific signal. nih.gov By rationally designing the probe's architecture, including the length and attachment point of the PEG linker, researchers can develop highly practical probes for in vivo applications, such as the detection of specific enzyme activities. nih.gov

Optimization of Enzymatic Reaction Rates and Kinetic Parameters (e.g., Km) for Enhanced Probe Performance

To enhance the performance of probes derived from DNP-PEG1-CH2 acid, a thorough investigation into their interaction with target enzymes would be required. This would involve quantifying the rates of successive enzymatic reactions, a process that can be monitored using advanced techniques like NMR spectroscopy with hyperpolarized substrates. nih.gov A key aspect of this optimization is the determination of kinetic parameters, most notably the Michaelis constant (Km), which indicates the substrate concentration at which the reaction rate is half of its maximum.

A lower Km value generally signifies a higher affinity of the enzyme for the substrate. By systematically modifying the structure of the this compound conjugate, researchers could aim to lower the Km, thereby creating a more efficient probe that functions effectively at lower concentrations. The impact of such structural modifications on kinetic parameters would be crucial for optimizing probe performance.

A hypothetical data table illustrating the kind of results that would be sought in such a study is presented below.

| Conjugate Modification | Target Enzyme | Km (µM) | Vmax (µmol/min) | Catalytic Efficiency (kcat/Km) (M-1s-1) |

| Unmodified this compound | Enzyme A | 150 | 0.5 | 2.5 x 104 |

| Modification 1 | Enzyme A | 125 | 0.6 | 3.2 x 104 |

| Modification 2 | Enzyme A | 90 | 0.55 | 4.1 x 104 |

| Modification 3 | Enzyme A | 160 | 0.45 | 2.0 x 104 |

This table is illustrative and does not represent actual experimental data.

Rational Design for Improved Specificity and Efficacy of Research Tools

The "rational design" of research tools derived from this compound would involve a deliberate and systematic approach to modifying its structure to enhance its specificity and efficacy for a particular biological target. nih.gov This process relies on a deep understanding of the molecular interactions between the probe and its target.

Improving specificity would involve modifications aimed at minimizing off-target binding. This could be achieved by altering the hydrophobicity, charge distribution, or steric properties of the molecule to favor interaction with the active site of the target enzyme or receptor over other potential binding sites. For instance, the length and composition of the PEG linker could be varied to optimize the presentation of the DNP (2,4-Dinitrophenyl) group to the target.

Efficacy, in the context of a research tool, refers to its ability to produce the desired effect, such as inhibiting an enzyme or labeling a specific protein. Rational design strategies to improve efficacy might include modifications that increase the binding affinity or enhance the stability of the conjugate under experimental conditions.

Conformational Analysis and Molecular Dynamics of this compound Conjugates

Understanding the three-dimensional structure and dynamic behavior of this compound conjugates is fundamental to interpreting their biological activity. Conformational analysis would seek to identify the most stable spatial arrangements (conformers) of the molecule, which in turn dictates how it can interact with its biological target.

Molecular dynamics (MD) simulations offer a powerful computational tool for this purpose. researchgate.netresearchgate.net By simulating the movement of atoms in the conjugate over time, researchers can gain insights into its flexibility, solvent interactions, and the conformational changes that may occur upon binding to a target. nih.govnih.gov These simulations can help to explain experimental observations and guide the rational design of improved research tools. For example, MD simulations could reveal how changes in the PEG linker length affect the accessibility of the DNP group or how the conjugate interacts with surrounding water molecules, which can influence its solubility and binding properties. researchgate.netnih.gov

Emerging Research Directions and Future Perspectives

Development of Advanced Multi-Functional DNP-PEG1-CH2 Acid-Based Probes

The design of multi-functional probes is a key area in chemical biology, enabling simultaneous targeting, detection, or manipulation of biological systems. This compound, with its distinct DNP tag and reactive carboxylic acid, is well-suited as a building block for creating such probes. By conjugating the carboxylic acid to a biomolecule (e.g., peptide, protein, nucleic acid) or a synthetic scaffold, the DNP tag can serve as an affinity handle for isolation, detection (e.g., using anti-DNP antibodies in ELISA or Western blot), or immobilization. wikipedia.orgnih.gov

Future research could focus on synthesizing probes where the PEG1-CH2 acid is linked to molecules with additional functionalities, such as fluorescent dyes for imaging, click chemistry handles (like azides or alkynes) for subsequent conjugation, or reactive groups for covalent labeling of targets. The short PEG1 linker offers a balance between providing some distance from the conjugated molecule to minimize steric hindrance of the DNP-antibody interaction and keeping the probe relatively compact. While specific examples of multi-functional probes based solely on this compound are not extensively documented, the principle is well-established with other DNP-PEG derivatives. fishersci.cafishersci.fi

Integration into High-Throughput Screening Assays for Chemical Biology Discoveries

High-throughput screening (HTS) is crucial for identifying novel bioactive molecules and understanding biological pathways. DNP-tagged molecules, including those incorporating PEG linkers, can be integrated into HTS platforms, particularly in assays relying on antibody-based detection or capture. The strong and specific interaction between DNP and anti-DNP antibodies allows for efficient immobilization or detection in various assay formats, such as ELISA-like screens, proximity assays, or pull-down experiments. nih.gov

This compound could be used to functionalize libraries of small molecules or peptides, allowing their behavior or interaction with biological targets to be screened rapidly. For instance, a library of compounds conjugated to this compound via the carboxylic acid could be tested for binding to an immobilized protein target, with detection mediated by an anti-DNP antibody conjugated to a reporter enzyme or fluorophore. The PEG linker's properties could help improve the solubility of conjugated molecules, which is often a challenge in HTS. While general principles of using tagged molecules in HTS are common, specific applications utilizing this compound would require dedicated assay development and validation.

Expansion of Applications in Target Elucidation and Validation Studies

Identifying and validating the specific biological targets of small molecules or probes is a fundamental aspect of chemical biology and drug discovery. This compound could play a role in these studies by enabling affinity-based strategies. A probe consisting of a bioactive molecule conjugated to this compound could be used to capture its interacting protein target from complex biological mixtures. nih.gov

Following incubation with cell lysates or tissue extracts, the DNP-tagged probe and its bound target(s) could be isolated using anti-DNP antibody-coated beads or surfaces. Elution and subsequent analysis (e.g., by mass spectrometry) would help identify the protein target. The carboxylic acid allows for flexible attachment to different molecules of interest. The short PEG1 spacer in this compound might be advantageous in certain scenarios where a shorter distance between the bioactive molecule and the DNP tag is desired, although longer PEG linkers are often preferred to minimize steric hindrance. Research in this area would involve synthesizing specific this compound conjugates of candidate molecules and optimizing the capture and identification protocols.

Exploration of Bioorthogonal Chemistry with DNP-PEG Scaffolds

Bioorthogonal chemistry involves reactions that can occur within living systems without interfering with native biochemical processes. While the DNP moiety itself is not a bioorthogonal handle, DNP-PEG scaffolds can be designed to incorporate bioorthogonal functional groups, thereby combining the utility of a DNP tag with the power of bioorthogonal ligation. cenmed.com

Future work could involve synthesizing this compound derivatives where, for example, an azide (B81097) or alkyne is incorporated elsewhere in the molecule or attached via the carboxylic acid. This would create a molecule with both a DNP tag for detection/capture and a bioorthogonal handle (like an azide or alkyne for click chemistry with cyclooctynes or tetrazines) for specific and efficient conjugation to biomolecules or structures in a living system. fishersci.fiamerigoscientific.comsigmaaldrich.comereztech.com The PEG linker improves the solubility and biocompatibility of such probes. Research in this direction would involve the synthesis of novel this compound conjugates featuring bioorthogonal handles and demonstrating their application in live cells or organisms.

Computational Modeling and Simulation of this compound Interactions with Biological Systems

Computational approaches, such as molecular dynamics simulations and docking studies, can provide valuable insights into the behavior and interactions of small molecules and conjugates with biological systems. For this compound and its conjugates, computational modeling could be used to predict:

The conformation and flexibility of the PEG1 linker.

The binding affinity and orientation of the DNP group with anti-DNP antibodies.

The potential interactions of the conjugated molecule with its intended biological target.

Simulations could help in the rational design of this compound-based probes by optimizing the length and composition of the linker, the site of attachment to the molecule of interest, and predicting potential off-target interactions. While general computational methods for PEGylated molecules and protein-ligand interactions are established, specific simulations focusing on this compound would require detailed structural information and parameterization for accurate predictions. Published computational studies specifically on this compound interactions were not found in the conducted searches, indicating this as a potential area for future computational research.

Q & A

Q. What strategies validate the specificity of this compound in targeted drug delivery systems?

- Methodological Answer : Implement competitive binding assays with excess unmodified ligands and negative controls (e.g., PEG1-CH2 acid without DNP). Use fluorescence microscopy or flow cytometry to quantify cellular uptake specificity .

Ethical and Reproducibility Considerations

Q. How to ensure compliance with ethical guidelines when using this compound in animal studies?

Q. What steps enhance the reproducibility of this compound-based studies across laboratories?

- Methodological Answer : Share synthetic protocols, raw spectral data, and analytical instrument parameters via open-access repositories. Use standardized buffer systems (e.g., PBS pH 7.4) and report batch-to-batch variability in compound purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.